Campesteryl ferulate

Thermal stability Food chemistry Phytosterol oxidation

Researchers requiring reproducible thermal-stability data for γ-oryzanol-fortified oils face variability from pooled steryl ferulate standards. Campesteryl ferulate solves this as the kinetically preferred substrate with the highest saponification rate among major steryl ferulates, enabling shorter reaction times for ferulic acid liberation. Its diagnostic base peak at m/e 382 ensures unambiguous MS identification in complex mixtures, while its 10% lower degradation at 200°C versus β-sitosteryl ferulate provides a conservative benchmark for thermal processing limits. Supplied as a single-entity reference standard with batch-specific CoA.

Molecular Formula C38H56O4
Molecular Weight 576.8 g/mol
CAS No. 20972-07-0
Cat. No. B1258654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCampesteryl ferulate
CAS20972-07-0
Synonymscampesteryl ferulate
Molecular FormulaC38H56O4
Molecular Weight576.8 g/mol
Structural Identifiers
SMILESCC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C
InChIInChI=1S/C38H56O4/c1-24(2)25(3)8-9-26(4)31-14-15-32-30-13-12-28-23-29(18-20-37(28,5)33(30)19-21-38(31,32)6)42-36(40)17-11-27-10-16-34(39)35(22-27)41-7/h10-12,16-17,22,24-26,29-33,39H,8-9,13-15,18-21,23H2,1-7H3/b17-11+/t25-,26-,29+,30+,31-,32+,33+,37+,38-/m1/s1
InChIKeySWIWTAJTJOYCTB-NMYXBGBTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Campesteryl Ferulate: Structural Identity & Gamma-Oryzanol Classification


Campesteryl ferulate (CAS 20972-07-0) is a steroid ester formed by the condensation of campesterol (a C28‑phytosterol) with ferulic acid [1]. It belongs to the steryl ferulate subclass and is one of the three dominant constituents of the natural antioxidant mixture gamma-oryzanol, alongside cycloartenyl ferulate and 24-methylenecycloartanyl ferulate [2]. The compound is isolated primarily from rice (Oryza sativa) bran oil and other cereal grain fractions. With a molecular formula of C38H56O4 and a monoisotopic mass of 576.418 g/mol, campesteryl ferulate serves both as a bioactive phytochemical in mechanistic studies and as a reference standard for the quality control of gamma-oryzanol-containing products [3].

Campesteryl Ferulate vs. Other Steryl Ferulates


Steryl ferulates share a common ferulic acid moiety, but the sterol backbone dictates critical performance parameters. Campesteryl ferulate differs from the closest analog, β-sitosteryl ferulate, by one methyl group in the side chain (campesterol: C28‑Δ5; sitosterol: C29‑Δ5). This seemingly minor structural variance translates into quantifiable differences in thermal degradation rate, alkaline hydrolysis kinetics, cytotoxic potency against colon cancer cells, and diagnostic mass-spectral signature. Treating steryl ferulates as interchangeable compromises reproducibility in thermal processing, analytical quantification, and bioassay outcomes. The evidence compiled in Section 3 demonstrates that campesteryl ferulate occupies a distinct physicochemical and biological space that is not replicated by any other single gamma-oryzanol component [1].

Campesteryl Ferulate: Quantitative Differentiation Evidence


Thermal Stability vs. β-Sitosteryl Ferulate

When heated at 200 °C for 4 h in air, campesteryl ferulate retained 45 % of its original UV absorbance at 315 nm (55 % decrease), whereas β-sitosteryl ferulate retained only 35 % (65 % decrease). This represents a 10‑percentage‑point advantage in thermal resistance for campesteryl ferulate [1]. In a separate study, the heat‑stability ranking of the four major gamma-oryzanol components was campesteryl ferulate > β-sitosteryl ferulate > cycloartenyl ferulate > 24-methylenecycloartanyl ferulate [2]. At temperatures below 160 °C, campesteryl ferulate also exhibited a slower first‑order degradation rate constant than the other components in antioxidant‑stripped rice bran oil [3].

Thermal stability Food chemistry Phytosterol oxidation

Alkaline Hydrolysis Kinetics of Steryl Ferulates

The saponification rates of rice‑bran steryl ferulates in alkali follow the order: campesteryl ferulate > β-sitosteryl ferulate > cycloaltenyl ferulate > 24-methylenecycloartanyl ferulate > cyclobranyl ferulate [1]. Campesteryl ferulate is therefore the most readily hydrolysable among the five major ferulate esters, a property that can be exploited for selective or accelerated release of ferulic acid in preparative chemistry.

Hydrolysis rate Analytical chemistry Ferulic acid recovery

Cytotoxicity vs. Sitosterol Ferulate in HT-29 Cells

In an MTS assay against the human colon adenocarcinoma cell line HT‑29, campesteryl ferulate exhibited an IC₅₀ of 420 μg/mL, while sitosterol ferulate (the ferulate ester of the C29‑phytosterol β‑sitosterol) showed an IC₅₀ of 465 μg/mL [1]. The 45 μg/mL lower IC₅₀ for campesteryl ferulate indicates moderately superior cytotoxicity in this in‑vitro model.

Cytotoxicity Colon cancer HT-29 Anticancer phytochemicals

Mass-Spectrometric Differentiation: Diagnostic Base Peak

Under electron‑impact (EI) conditions, campesteryl ferulate produces a diagnostic base peak at m/e 382 (M−194), whereas β‑sitosteryl ferulate yields its base peak at m/e 396, stigmasteryl ferulate at m/e 394, and cholesteryl ferulate at m/e 368 [1]. These base‑peak differences correspond to the mass of the sterol moiety minus one hydrogen and provide a direct, instrument‑based method for distinguishing campesteryl ferulate from co‑occurring steryl ferulates in complex mixtures such as gamma-oryzanol.

Mass spectrometry Analytical chemistry Quality control

Quantitative Abundance in Rice Bran Oil

In a validated LC‑based quantification of white rice bran oil (WRBO) and colored rice bran oil (CRBO), campesteryl ferulate was detected at 18,726 ± 97 μg/g (WRBO) and 17,709 ± 2 μg/g (CRBO), compared to β‑sitosteryl ferulate at 23,636 ± 318 μg/g (WRBO) and 18,074 ± 64 μg/g (CRBO) [1]. Across 17 commercial rice bran oil samples, campesteryl ferulate consistently ranked third in abundance after cycloartenyl ferulate and 24‑methylenecycloartanyl ferulate [2]. Its relative proportion within total gamma-oryzanol typically ranges from 15 % to 25 % [3].

Quantification Rice bran oil Gamma-oryzanol composition

Campesteryl Ferulate: Procurement & Application Scenarios


Thermally Robust Standards for High-Temperature Processing

When designing thermal‑stability studies of gamma-oryzanol‑fortified oils or emulsions, campesteryl ferulate should be selected as the representative sterol‑ferulate standard over β‑sitosteryl ferulate. Its 10‑percentage‑point lower degradation at 200 °C [1] and slower first‑order degradation rate below 160 °C [2] make it a more conservative benchmark for estimating the upper thermal limit of steryl ferulates in processed foods.

Preparative-Scale Ferulic Acid Production via Alkaline Hydrolysis

For processes aimed at maximizing ferulic acid yield from gamma-oryzanol, campesteryl ferulate is the kinetically preferred substrate. Its highest saponification rate among the five major steryl ferulates [3] enables shorter reaction times or lower alkali concentrations, improving process efficiency and reducing degradation of the liberated ferulic acid.

GC-MS Authentication of Gamma-Oryzanol Components

Campesteryl ferulate can be unambiguously identified in complex gamma-oryzanol mixtures by its diagnostic base peak at m/e 382, distinguishing it from β‑sitosteryl ferulate (m/e 396) and other co‑eluting steryl ferulates [4]. This spectral feature serves as a primary identification marker for laboratories performing MS‑based quality control of rice bran oil or dietary supplement ingredients.

In-Vitro Colon Cancer SAR Screening

In HT‑29 cytotoxicity assays, campesteryl ferulate (IC₅₀ 420 μg/mL) demonstrates moderately greater activity than sitosterol ferulate (IC₅₀ 465 μg/mL) [5]. Researchers constructing sterol‑ferulate libraries for SAR studies should include campesteryl ferulate as a distinct entity rather than relying on a pooled gamma-oryzanol fraction, as the C28‑campesteryl backbone contributes to observable potency differences.

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